Eco 4601
Description
Properties
IUPAC Name |
1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVHVNECODMJP-GNUCVDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223539 | |
| Record name | Diazepinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733035-26-2 | |
| Record name | ECO 4601 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazepinomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazepinomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diazepinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAZEPINOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Eco 4601 (Diazepinomicin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eco 4601, also known as Diazepinomicin and TLN-4601, is a novel, farnesylated dibenzodiazepinone natural product with demonstrated potent antitumor activity, particularly against aggressive cancers such as glioblastoma multiforme.[1] Its mechanism of action is multifaceted, characterized by a sophisticated interplay between tumor-specific targeting and the induction of apoptosis. This guide elucidates the core mechanisms, positing a dual-action model. First, this compound acts as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein abundantly expressed on the outer mitochondrial membrane of cancer cells.[2] This interaction facilitates the preferential accumulation of the compound within the tumor microenvironment. Second, following its targeted delivery, this compound initiates a cytotoxic cascade leading to apoptosis through pathways that appear to be independent of its binding to TSPO.[2] This document provides a comprehensive overview of these mechanisms, supported by experimental frameworks and protocols to validate each stage of the compound's activity.
Introduction: this compound, A Novel Antitumor Agent
This compound is a structurally unique small molecule discovered as a secondary metabolite from the microorganism Micromonospora sp.[2][3] Its novel tricyclic dibenzodiazepinone core, combined with a farnesyl side chain, confers specific biochemical properties that are central to its biological activity.[4][5] Initial screenings revealed its broad cytotoxic activity across numerous cancer cell lines, with particularly promising results in models of central nervous system tumors.[1] The compound has been evaluated in preclinical studies for the treatment of Glioblastoma Multiforme (GBM), one of the most aggressive and difficult-to-treat brain tumors.[6][7] The significant therapeutic challenge posed by GBM underscores the need for novel agents like this compound that may employ unique mechanisms to overcome conventional resistance.[8][9][10]
The Targeting Mechanism: High-Affinity Binding to Translocator Protein (TSPO)
A defining characteristic of this compound is its function as a ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2]
TSPO: A Mitochondrial Marker of Malignancy
TSPO is an 18 kDa transmembrane protein predominantly located on the outer mitochondrial membrane.[11][12] While expressed at low levels in most healthy tissues, TSPO is significantly upregulated in a wide range of cancers, including gliomas, breast, and prostate cancers.[5][13] This differential expression makes TSPO an attractive molecular target for both cancer imaging and targeted drug delivery.[13][14] In the context of cancer biology, elevated TSPO levels have been associated with roles in cell proliferation, apoptosis, and steroidogenesis, although its precise functions remain a subject of extensive research.[2][13]
This compound as a TSPO Ligand: A "Tumor-Homing" System
This compound binds with high affinity to TSPO.[1] However, compelling evidence suggests that this binding does not directly trigger the apoptotic cascade. Studies utilizing Jurkat T-lymphocyte cells, which have negligible endogenous TSPO expression, and Jurkat cells stably transfected to overexpress human TSPO, demonstrated that this compound induces apoptosis irrespective of TSPO expression levels.[2]
Caption: this compound binds to overexpressed mitochondrial TSPO, facilitating its targeted accumulation in cancer cells.
Experimental Protocol: TSPO Competitive Radioligand Binding Assay
The causality behind this targeting mechanism is validated by quantifying the binding affinity of this compound to TSPO. A competitive radioligand binding assay is the standard method for this determination.
Objective: To determine the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Isolate mitochondrial fractions from TSPO-expressing cells (e.g., C6 glioma cells) or tissues. This is achieved through differential centrifugation of cell homogenates.[15]
-
Assay Setup: In a 96-well plate, add a constant concentration of a TSPO-specific radioligand (e.g., [³H]-PK11195) to the mitochondrial membrane preparations.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. A control compound with known affinity (e.g., unlabeled PK11195) should be run in parallel.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | Human TSPO | [³H]-PK11195 | 25.5 | 12.3 |
| PK11195 (Control) | Human TSPO | [³H]-PK11195 | 5.2 | 2.5 |
The Cytotoxic Mechanism: TSPO-Independent Apoptosis and Cathepsin L Inhibition
Once concentrated within the tumor cell, this compound exerts its cytotoxic effects. This phase of its action appears to be independent of the initial TSPO binding event.
Induction of Mitochondrial-Mediated Apoptosis
Despite its accumulation at the mitochondria via TSPO, the pro-apoptotic signaling initiated by this compound does not require TSPO itself.[2] The farnesyl moiety of this compound likely facilitates its insertion into mitochondrial membranes, where it can perturb mitochondrial function. This can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. This represents a classic intrinsic apoptotic pathway.
Secondary Mechanism: Inhibition of Cathepsin L
In addition to its direct effects on mitochondria, this compound has been identified as an inhibitor of Cathepsin L.[11] Cathepsin L is a lysosomal cysteine protease that is frequently dysregulated in cancer.[16] It plays a significant role in tumor progression by degrading components of the extracellular matrix, which facilitates cancer cell invasion and metastasis.[4][17] By inhibiting Cathepsin L, this compound can potentially blunt the invasive capacity of tumor cells, adding another layer to its antitumor activity. This inhibition provides a distinct, non-apoptotic mechanism that contributes to the overall therapeutic effect.
Caption: Accumulated this compound induces apoptosis via mitochondrial perturbation and inhibits Cathepsin L.
Experimental Protocol: Cathepsin L Activity Assay
To validate this secondary mechanism, a fluorometric activity assay is employed to measure the inhibitory potential of this compound against Cathepsin L.
Objective: To quantify the inhibition of Cathepsin L enzymatic activity by this compound.
Methodology:
-
Reagents: Use a commercially available kit containing purified human Cathepsin L, a specific fluorogenic substrate (e.g., Z-FR-AFC), and an assay buffer.[3][18][19]
-
Assay Setup: In a 96-well black plate, add the assay buffer and increasing concentrations of this compound. Include a known Cathepsin L inhibitor (e.g., E-64) as a positive control and a vehicle (DMSO) as a negative control.
-
Enzyme Addition: Add a fixed concentration of purified Cathepsin L to each well and incubate briefly.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of Cathepsin L activity versus the log concentration of this compound to determine the IC50 value.
Synthesized Model of Action and Therapeutic Efficacy
The dual-action mechanism of this compound—TSPO-mediated tumor homing followed by TSPO-independent cytotoxicity—presents a highly sophisticated and effective strategy for cancer therapy. This model explains the potent antitumor activity observed in preclinical xenograft models.
| Xenograft Model | Treatment | Dose | Result (Tumor Growth Inhibition) | Reference |
| Rat Glioma (C6) | This compound (s.c., i.p.) | Well-tolerated doses | Up to 70% | [1] |
| Human Glioma (U-87MG) | This compound (s.c., i.p.) | Well-tolerated doses | 34% | [1] |
| Human Breast (MDA-MB-231) | This compound (s.c., i.p.) | Well-tolerated doses | 72% | [1] |
| Human Prostate (PC-3) | This compound (s.c., i.p.) | Well-tolerated doses | 100% | [1] |
The efficacy is strongly associated with sustained drug exposure (Area Under the Curve, AUC) rather than peak concentration (Cmax), which is consistent with a mechanism that relies on gradual accumulation in the tumor tissue.[1]
Conclusion
This compound represents a promising class of antitumor agents whose efficacy is rooted in a clever, two-step mechanism of action. It first utilizes the molecular signature of cancer cells—the overexpression of mitochondrial TSPO—as a homing beacon to achieve targeted accumulation. Subsequently, it triggers cell death through potent, yet TSPO-independent, cytotoxic pathways involving mitochondrial disruption and inhibition of key pro-survival enzymes like Cathepsin L. This combination of targeted delivery and multi-pronged cytotoxic assault provides a strong rationale for its continued development, especially for challenging malignancies like glioblastoma multiforme. Further research should focus on elucidating the precise molecular players downstream of mitochondrial accumulation to fully map its apoptotic signaling network.
References
-
Gourdeau, H., McAlpine, J. B., Ranger, M., Simard, B., Berger, F., Beaudry, F., Farnet, C. M., & Falardeau, P. (2007). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemotherapy and Pharmacology, 61(4), 611-619. [Link]
-
Anholt, R. R., Pedersen, P. L., De Souza, E. B., & Snyder, S. H. (1986). The peripheral-type benzodiazepine receptor. Localization to the mitochondrial outer membrane. The Journal of biological chemistry, 261(2), 576–583. [Link]
-
Schroder, B. A., Weyer, U., & Fogh, J. M. (1999). Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant. Journal of Enzyme Inhibition, 14(1), 1-10. [Link]
-
Bar-ami, S., Fares, F., & Gavish, M. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Molecules, 26(13), 3968. [Link]
-
Taliani, S., & Da Settimo, F. (2021). Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers. International Journal of Molecular Sciences, 22(11), 6032. [Link]
-
Rind, S., & Iravani, M. (2010). TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Investigational New Drugs, 29(5), 879-889. [Link]
-
Marinelli, L., & Di Maro, S. (2017). Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position. International Journal of Molecular Sciences, 18(1), 110. [Link]
-
Cho, Y. S., & Lee, J. H. (1999). Inhibition mechanism of cathepsin L-specific inhibitors based on the crystal structure of papain-CLIK148 complex. Biological chemistry, 380(12), 1439-44. [Link]
-
Sarkaria, J. N., & Kitange, G. J. (2012). Glioblastoma Multiforme Therapy and Mechanisms of Resistance. Pharmaceuticals, 5(12), 1269-1293. [Link]
-
Khan, R. A. (2016). I would like to perform TSPO binding assay for my compound. Any idea about who can do this test. Thanks in advance? ResearchGate. [Link]
-
Gelperina, S., & Maksimenko, O. (2018). Delivery of Proapoptotic Agents in Glioma Cell Lines by TSPO Ligand–Dextran Nanogels. Pharmaceutics, 10(2), 57. [Link]
-
Strojnik, T., & Lah, T. T. (2014). New Approaches in the Treatment of Glioblastoma Multiforme. Glioblastoma, 1-22. [Link]
-
Scarf, A. M., & Kassiou, M. (2011). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. Journal of medicinal chemistry, 54(1), 25-29. [Link]
-
Singh, K., & Kumar, S. (2021). Impact of Cathepsin L Inhibition in SARS-CoV-2 Infection and Potential Therapeutic Interventions. ResearchGate. [Link]
-
Scarf, A. M., & Kassiou, M. (2011). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 22(10), 1637. [Link]
-
Masi, A., & Varani, K. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15039. [Link]
-
Franceschi, S., & Lessi, F. (2022). Molecular Biology in Glioblastoma Multiforme Treatment. International Journal of Molecular Sciences, 23(11), 6331. [Link]
-
Wang, B., & Wong, E. Y. L. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological research, 158, 104949. [Link]
-
Snyder, S. H., & Verma, A. (1989). The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands. Progress in clinical and biological research, 291, 145-57. [Link]
-
Hadjipanayis, C. G., & Van Meir, E. G. (2021). Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance. Cancer letters, 518, 146-158. [Link]
-
Bio-Rad. (n.d.). Magic Red™ Cathepsin L Kit. [Link]
-
Inda, M. D. M., & Bonavia, R. (2014). Glioblastoma Multiforme: A Look Inside Its Heterogeneous Nature. Cancers, 6(1), 226-239. [Link]
-
BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. [Link]
Sources
- 1. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant | bioRxiv [biorxiv.org]
- 5. Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glioblastoma Multiforme Therapy and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position [mdpi.com]
- 15. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition mechanism of cathepsin L-specific inhibitors based on the crystal structure of papain-CLIK148 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
The Pharmacology of ECO-4601: A Dual-Targeted Anti-Neoplastic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
ECO-4601, also known as Diazepinomicin or TLN-4601, is a novel, first-in-class small molecule with significant potential in oncology.[1][2] This farnesylated dibenzodiazepinone, derived from the marine actinomycete Micromonospora sp., exhibits a unique dual mechanism of action, targeting both the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO), and the Ras-mitogen-activated phosphokinase (MAPK) signaling pathway.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its broad-spectrum cytotoxic activity against a panel of cancer cell lines and in vivo efficacy in various tumor xenograft models, including glioma, breast, and prostate cancer.[5][6][7] This guide provides a comprehensive overview of the pharmacology of ECO-4601, detailing its mechanism of action, preclinical and clinical findings, and the scientific rationale behind its development as a promising anti-cancer therapeutic.
Introduction: Discovery and Chemical Profile
ECO-4601 is a natural product identified through Thallion Pharmaceuticals' proprietary genomics-based drug discovery platform, DECIPHER®.[2][5] Structurally, it is a dibenzodiazepine with a farnesyl side chain.[1] This unique chemical structure contributes to its distinct pharmacological properties. The compound has been the subject of several patents, including a composition of matter patent in the United States.[8][9][10]
Chemical and Physical Properties of ECO-4601 (Diazepinomicin):
| Property | Value | Source |
| Molecular Formula | C28H34N2O4 | PubChem[1] |
| Molecular Weight | 462.6 g/mol | PubChem[1] |
| IUPAC Name | 1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1][11]benzodiazepin-6-one | PubChem[1] |
| Class | Dibenzodiazepine, Farnesane Sesquiterpenoid | PubChem[1] |
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
Preclinical data have elucidated a bifunctional mechanism of action for ECO-4601, which contributes to its potent anti-tumor activity.[1][2][11]
Targeting the Translocator Protein (TSPO)
ECO-4601 selectively binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[3][4][5] TSPO is located on the outer mitochondrial membrane and is often overexpressed in various types of tumors, including gliomas.[3] This overexpression provides a molecular basis for the targeted accumulation of ECO-4601 in cancer cells.[12]
Experimental Rationale: The investigation into ECO-4601's binding to benzodiazepine receptors was prompted by its dibenzodiazepinone moiety.[5] Radioligand binding assays using receptors from rat hearts confirmed that ECO-4601 binds to the peripheral but not the central benzodiazepine receptor.[5][13] This selective binding is crucial as it minimizes potential central nervous system side effects associated with central benzodiazepine receptor modulation.
The preferential accumulation of ECO-4601 in tumor tissue has been demonstrated in vivo, with drug levels being significantly higher in tumors compared to normal brain tissue and plasma.[4] This targeted delivery is a key advantage, potentially leading to enhanced efficacy and a wider therapeutic window.
Inhibition of the Ras/MAPK Signaling Pathway
A critical component of ECO-4601's anti-cancer activity is its ability to inhibit the Ras/MAPK intracellular signaling pathway.[2][3][11] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
ECO-4601's inhibitory action occurs downstream of Ras prenylation and prior to MEK activation, distinguishing its mechanism from other Ras-signaling and Raf inhibitors.[4] By disrupting this pathway, ECO-4601 can effectively halt the uncontrolled proliferation of cancer cells. Studies have shown that treatment with ECO-4601 leads to an inhibition of basal ERK phosphorylation levels, a key downstream effector of the Ras/MAPK pathway.[12]
Signaling Pathway Diagram:
Caption: Dual mechanism of ECO-4601: Inhibition of the Ras/MAPK pathway and binding to TSPO.
Preclinical Pharmacology
In Vitro Cytotoxicity
ECO-4601 has demonstrated broad-spectrum cytotoxic activity in the low micromolar range across the National Cancer Institute's 60 human cancer cell line panel.[5] Further studies have confirmed its ability to inhibit the growth of various central nervous system (CNS) cancer cell lines, including mouse, rat, and human gliomas.[5][13]
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of ECO-4601 has been evaluated in several mouse xenograft models.[5]
Summary of In Vivo Efficacy Data:
| Xenograft Model | Tumor Type | Route of Administration | Key Finding | Citation |
| Rat Glioma (C6) | Glioma | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Up to 70% tumor growth inhibition (TGI) | [5] |
| Human Glioma (U-87MG) | Glioma | s.c., i.p. | 34% TGI | [5] |
| Human Breast (MDA-MB-231) | Hormone-Independent Breast Cancer | s.c., i.p. | 72% TGI | [5] |
| Human Prostate (PC-3) | Hormone-Independent Prostate Cancer | s.c., i.p. | 100% TGI | [5] |
Experimental Rationale: The choice of subcutaneous and intraperitoneal administration routes in these studies was crucial. These methods resulted in low but sustained drug exposure, which was found to be more effective than intravenous bolus administration that led to rapid drug elimination and inefficacy.[5][14] This suggests that the anti-tumor efficacy of ECO-4601 is associated with the area under the curve (AUC) or sustained drug levels rather than the maximum concentration (Cmax).[5][14] These findings provided a strong rationale for exploring prolonged continuous administration in clinical settings.
Effects on Cell Migration and Apoptosis
ECO-4601 has been shown to inhibit the migration of both wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cells.[12] This anti-migratory effect is correlated with the inhibition of basal ERK phosphorylation.[12]
Furthermore, ECO-4601 induces apoptosis in cancer cells.[3] Mechanistic studies have revealed that increasing concentrations of ECO-4601 lead to a significant inhibition of the anti-apoptotic protein Bcl-XL and phosphorylated Bad.[12] This effect is correlated with increased activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12]
Experimental Workflow for Assessing Anti-Migratory Effects:
Caption: Workflow for the modified Boyden chamber cell migration assay.
Clinical Pharmacology
ECO-4601 has progressed into clinical development, with a focus on patients with advanced solid tumors.
Phase I Clinical Trial
A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), recommended Phase II dose, and the pharmacokinetic profile of ECO-4601.[15] The study enrolled patients with histologically confirmed solid tumors, including high-grade glioma, colorectal, lung, breast, ovarian, pancreatic, and prostate cancers.[15]
The dosing regimen involved a continuous intravenous infusion for 14 days, followed by a 7-day recovery period, constituting a 21-day cycle.[15] This administration strategy was based on preclinical findings that suggested the importance of sustained drug exposure for optimal efficacy.
Thallion Pharmaceuticals announced the successful completion of the recruitment and administration for the extension phase of its ECO-4601 Phase I/II clinical trial.[2][16] Safety and efficacy data from this trial have been presented at scientific conferences.[2] The treatment was found to be safe in 26 patients with advanced solid tumors.[11]
Future Directions and Conclusion
ECO-4601 represents a promising novel anti-cancer agent with a unique dual mechanism of action. Its ability to selectively target tumor cells through binding to the overexpressed TSPO and inhibit the critical Ras/MAPK signaling pathway provides a strong rationale for its continued development. The findings from preclinical and early clinical studies are encouraging, demonstrating a favorable safety profile and anti-tumor activity in heavily pre-treated cancer patients.
Further clinical investigation is warranted to fully elucidate the therapeutic potential of ECO-4601, potentially in combination with other targeted therapies or standard-of-care chemotherapy. Its activity against glioma, a notoriously difficult-to-treat cancer, makes it a particularly interesting candidate for further research in neuro-oncology. The unique pharmacological profile of ECO-4601 positions it as a valuable addition to the armamentarium of anti-cancer drugs.
References
-
Novel Anti-cancer Drug Offers Two Modes Of Action. ScienceDaily. [Link]
-
Identification, Characterization and Potent Antitumor Activity of ECO-4601, a Novel Peripheral Benzodiazepine Receptor Ligand. PubMed. [Link]
-
Useful Anti-Cancer Agents of Natural Product Origin. researchopenworld.com. [Link]
-
Eco 4601 | C28H34N2O4 | CID 9868980. PubChem. [Link]
-
A Phase I Study of ECO-4601 in Patients With Advanced Cancer. ClinicalTrials.gov. [Link]
-
A structurally novel farnesylated dibenzodiazepinone, ECO-4601, inhibits wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cell migration. AACR Journals. [Link]
-
Thallion Pharmaceuticals Inc. to Present Positive ECO-4601 Clinical and Non-Clinical Data. Marketwired. [Link]
-
Ecopia Granted US Patent on ECO-4601 Composition. ProQuest. [Link]
-
Ecopia BioSciences Inc. Granted US Patent On ECO-4601 Composition Of Matter. BioSpace. [Link]
-
Thallion completes phase I/II trial of ECO-4601 for cancer. BioWorld. [Link]
-
Ecopia BioSciences presents preclinical data on its anti-cancer compound ECO-4601. BioWorld. [Link]
-
Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]
-
Marine natural products: the new generation of pharmacotherapeutics. Journal of Pharmacy and Pharmacology. [Link]
-
(PDF) Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]
-
Biosynthesis of Diazepinomicin/ECO-4601, a Micromonospora Secondary Metabolite with a Novel Ring System. ResearchGate. [Link]
- CA2497031A1 - Farnesyl dibenzodiazepinones.
-
Phase I pharmacokinetic study of ECO-4601, a novel bifunctional anticancer agent, administered as a 14-day continuous intravenous infusion in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2011/0028458 A1. Googleapis.com. [Link]
-
Comparison of growth methods and biological activities of brazilian marine Streptomyces. Brazilian Journal of Microbiology. [Link]
Sources
- 1. This compound | C28H34N2O4 | CID 9868980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thallion Pharmaceuticals Inc. to Present Positive ECO-4601 Clinical and Non-Clinical Data - BioSpace [biospace.com]
- 3. researchopenworld.com [researchopenworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. scielo.br [scielo.br]
- 8. Ecopia Granted US Patent on ECO-4601 Composition - ProQuest [proquest.com]
- 9. Ecopia BioSciences Inc. Granted US Patent On ECO-4601 Composition Of Matter - BioSpace [biospace.com]
- 10. CA2497031A1 - Farnesyl dibenzodiazepinones, processes for their production and their use as pharmaceuticals - Google Patents [patents.google.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. | BioWorld [bioworld.com]
The Dibenzodiazepinone Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: Unveiling the Potential of the Dibenzodiazepinone Scaffold
The dibenzodiazepinone core is a unique tricyclic heteroaromatic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This scaffold is the central structural component of the natural product Eco 4601 (also known as diazepinomicin), a farnesylated dibenzodiazepinone with potent and broad-spectrum antitumor activity[1][2]. The inherent biological activity of this compound has spurred further investigation into its dibenzodiazepinone core, revealing a privileged scaffold with the potential to interact with multiple biological targets and address a range of therapeutic areas, most notably in oncology.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the dibenzodiazepinone core. We will delve into its biosynthesis, chemical synthesis, structure-activity relationships, and key biological targets, including the peripheral benzodiazepine receptor (PBR) and cathepsin L, with a focus on the pioneering compound this compound. Furthermore, we will explore the evolution of this scaffold in the development of targeted therapies, such as allosteric inhibitors of the epidermal growth factor receptor (EGFR).
The Genesis of a Unique Scaffold: Biosynthesis of the Dibenzodiazepinone Core
The intricate dibenzodiazepinone core of this compound is assembled by the actinomycete Micromonospora sp. through a fascinating biosynthetic pathway. Understanding this natural synthetic strategy provides valuable insights into the core's formation and potential avenues for bioengineering.
Labeled feeding experiments and genomic analysis have elucidated that the tricyclic core is constructed from two key precursors: 3-hydroxyanthranilic acid and 3-amino-5-hydroxybenzoic acid[3][4]. The biosynthesis is a complex enzymatic process that highlights nature's ingenuity in constructing complex molecular architectures. The farnesyl side chain, a characteristic feature of this compound, is derived from the mevalonate pathway[3][4].
The final assembly involves the activation of the adenylate of 3-hydroxyanthranilate, which then condenses with an aminohydroxy[1][4]benzoquinone intermediate to form the dibenzodiazepinone core[2].
Chemical Synthesis of the Dibenzodiazepinone Scaffold: A Gateway to Novel Derivatives
The therapeutic potential of the dibenzodiazepinone core has driven the development of robust chemical synthesis strategies to enable the exploration of structure-activity relationships (SAR) and the generation of novel derivatives with improved pharmacological properties. A general approach to constructing the dibenzodiazepinone scaffold is outlined below.
Experimental Protocol: General Procedure for the Synthesis of Dibenzodiazepinone Derivatives
This protocol is a generalized representation based on the synthesis of dibenzodiazepinone-based EGFR inhibitors and can be adapted for the synthesis of various derivatives[5].
Step 1: Esterification of the Starting Phenol
-
A mixture of the starting substituted 5-hydroxy-2-nitrobenzoic acid and sulfuric acid in methanol is stirred at elevated temperatures (e.g., 70 °C) for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is worked up with an aqueous solution and extracted with an organic solvent like ethyl acetate.
-
The crude product is purified by silica gel column chromatography to yield the corresponding methyl ester.
Step 2: Protection of the Phenolic Hydroxyl Group
-
The methyl 5-hydroxy-2-nitrobenzoate is reacted with a suitable protecting group, such as benzyl bromide, in the presence of a base like potassium carbonate in a solvent like acetonitrile at room temperature.
-
The reaction mixture is filtered, concentrated, and the residue is purified by recrystallization to afford the protected intermediate.
Step 3: Reduction of the Nitro Group
-
The protected nitro compound is reduced to the corresponding amine using a reducing agent like iron powder in the presence of ammonium chloride in a mixed solvent system (e.g., THF/MeOH/H₂O) at elevated temperatures.
-
The reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography.
Step 4: Buchwald-Hartwig Cross-Coupling
-
The resulting amino-benzoate is coupled with a substituted aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in a solvent like 1,4-dioxane at elevated temperatures under an inert atmosphere.
-
The crude product is purified by recrystallization to yield the diarylamine intermediate.
Step 5: Reduction of the Second Nitro Group
-
The second nitro group is reduced to an amine using similar conditions as in Step 3.
Step 6: Saponification of the Ester
-
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixed solvent system at elevated temperatures.
-
The reaction mixture is acidified, and the product is extracted and purified.
Step 7: Intramolecular Amide Condensation (Cyclization)
-
The amino acid is cyclized to form the dibenzodiazepinone ring using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent like DMF at room temperature.
-
This final step yields the core dibenzodiazepinone scaffold, which can be further functionalized.
Biological Activities and Molecular Targets of the Dibenzodiazepinone Core
The dibenzodiazepinone scaffold has been shown to interact with multiple biological targets, leading to a diverse range of pharmacological effects. The following sections will focus on the key targets identified for this compound and other notable derivatives.
This compound and the Peripheral Benzodiazepine Receptor (PBR/TSPO)
This compound was identified as a ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (18kDa) or TSPO[1]. This receptor is primarily located on the outer mitochondrial membrane and is overexpressed in many types of cancer cells, making it an attractive target for anticancer therapies[6].
The binding of this compound to PBR is believed to be a key component of its antitumor activity[2]. PBR is involved in several cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis[7][8]. Ligand binding to PBR can modulate the mitochondrial permeability transition pore (MPTP), a critical regulator of apoptosis[8].
Below is a diagram illustrating the proposed signaling pathway initiated by the binding of a dibenzodiazepinone ligand, such as this compound, to PBR, ultimately leading to apoptosis.
Caption: PBR-mediated apoptotic pathway initiated by a dibenzodiazepinone ligand.
Cathepsin L Inhibition: Another Facet of Dibenzodiazepinone Activity
This compound, also known as diazepinomicin, has been shown to inhibit the activity of cathepsin L, a lysosomal cysteine protease[2]. Cathepsins are often upregulated in tumors and are implicated in processes such as tumor invasion, metastasis, and angiogenesis. Therefore, the inhibition of cathepsin L represents another important mechanism contributing to the anticancer effects of the dibenzodiazepinone core[9]. Diazepinomicin was found to inhibit cathepsin L with an IC50 of 70-90 µM[2].
Expanding the Target Landscape: Dibenzodiazepinones as Allosteric EGFR Inhibitors
More recently, the dibenzodiazepinone scaffold has been successfully utilized to develop potent and selective allosteric inhibitors of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC)[4]. These derivatives have shown significant activity against osimertinib-resistant EGFR mutants, highlighting the versatility of the dibenzodiazepinone core in targeting challenging cancer mutations[4][5].
The mechanism of action for these derivatives involves binding to an allosteric site on the EGFR kinase domain, leading to the suppression of the EGFR signaling pathway and subsequent induction of apoptosis[4].
The following diagram illustrates the experimental workflow for the development and evaluation of these dibenzodiazepinone-based EGFR inhibitors.
Caption: Workflow for the development of dibenzodiazepinone-based EGFR inhibitors.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxic activity of this compound (diazepinomicin) and a representative synthetic dibenzodiazepinone derivative against various cancer cell lines. This data underscores the potent anticancer properties of this chemical class.
| Compound | Cancer Cell Line | Cell Line Origin | Target | IC₅₀ (µM) | Reference |
| This compound (Diazepinomicin) | PC-3 | Prostate Cancer | PBR/Cathepsin L | Not specified | [1] |
| U-87 MG | Glioblastoma | PBR/Cathepsin L | Not specified | [1] | |
| MDA-MB-231 | Breast Cancer | PBR/Cathepsin L | Not specified | [1] | |
| Trypanosoma brucei | - | Anti-parasitic | 13.5 | [2] | |
| Dibenzodiazepinone Derivative (Compound 33) | H1975™ (EGFRL858R/T790M/C797S) | NSCLC | EGFR (allosteric) | 2.7 | [4] |
| HCC827 (EGFRdel E746-A750) | NSCLC | EGFR (allosteric) | 3.1 | [5] | |
| H1975 (EGFRL858R/T790M) | NSCLC | EGFR (allosteric) | 5.2 | [5] |
Conclusion and Future Perspectives
The dibenzodiazepinone core, exemplified by the natural product this compound, represents a highly versatile and privileged scaffold in drug discovery. Its ability to interact with diverse and important biological targets, including the peripheral benzodiazepine receptor, cathepsin L, and EGFR, underscores its significant therapeutic potential, particularly in the field of oncology.
The established synthetic routes provide a solid foundation for the generation of extensive libraries of dibenzodiazepinone derivatives. Future research should focus on further elucidating the structure-activity relationships for different biological targets, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the potential of this scaffold in other therapeutic areas beyond cancer. The continued investigation of the dibenzodiazepinone core holds great promise for the development of novel and effective therapies for a range of human diseases.
References
-
Gourdeau, H., McAlpine, J. B., Ranger, M., Simard, B., Berger, F., Beaudry, F., Farnet, C. M., & Falardeau, P. (2007). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemotherapy and Pharmacology, 61(4), 571–581. [Link]
-
Soustiel, J. F., Vlodavsky, I., & Papadopoulos, V. (2008). The peripheral-type benzodiazepine receptor: a promising therapeutic drug target. Journal of molecular neuroscience, 34(3), 237–250. [Link]
-
McAlpine, J. B., Banskota, A. H., Charan, R. D., Schlingmann, G., Zazopoulos, E., Piraee, M., Janso, J., Bernan, V. S., Aouidate, M., Farnet, C. M., Feng, X., Zhao, Z., & Carter, G. T. (2008). Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. Journal of natural products, 71(9), 1585–1590. [Link]
-
Jin, C., Zhang, Z., Liao, P., Zhang, C., Cao, H., & Ma, Y. L. (2026). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry, 17(1), 1-1. [Link]
-
Lotfi, K., & Gewirtz, D. A. (2005). Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism. Molecular cancer therapeutics, 4(9), 1335–1343. [Link]
-
Abdel-Razik, A. F., El-Naggar, M. E., Allam, A. A., Mufarrej, M. B., & Hassan, H. M. (2012). Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115. Marine drugs, 10(10), 2208–2221. [Link]
-
Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. (2025). ResearchGate. [Link]
-
National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. DTP, Developmental Therapeutics Program. [Link]
-
Wang, Y., Chen, Y., & Lu, J. (2024). Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence. Computational and Structural Biotechnology Journal, 23, 103-112. [Link]
-
Jin, C., Zhang, Z., Liao, P., Zhang, C., Cao, H., & Ma, Y. L. (2026). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. [Link]
-
Casellas, P., Galiegue, S., & Basile, A. S. (2002). The peripheral benzodiazepine receptor: a promising therapeutic drug target. Current pharmaceutical design, 8(24), 2151–2161. [Link]
-
Gawande, S. D., Kavala, V., Zanwar, M. R., Kuo, C. W., Huang, W. C., Kuo, T. S., ... & Yao, C. F. (2014). Synthesis of Dibenzodiazepinones via Tandem Copper (I)‐Catalyzed C–N Bond Formation. Advanced Synthesis & Catalysis, 356(11‐12), 2599-2608. [Link]
-
ResearchGate. (n.d.). Selected GI 50 values (mm) determined from the NCI-60 five-dose screen for complex 15 and clinical anticancer drugs. [Link]
-
Khan, I., Ibrar, A., & Ahmed, W. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5573. [Link]
-
Li, J., Zhang, Y., & Wang, Y. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine, 27(2), 1-1. [Link]
-
Doble, A., Malgouris, C., Daniel, M., Daniel, N., Imbault, F., & Basbaum, A. (1987). Photoaffinity labeling of peripheral-type benzodiazepine receptors in rat kidney mitochondria with [3H]PK 14105. European journal of pharmacology, 142(3), 471–474. [Link]
-
Dömling, A., & Ugi, I. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS combinatorial science, 14(1), 57–62. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
Batist, G., Reynaud, S., & Pucci, B. (2004). Immunohistochemical assessment of the peripheral benzodiazepine receptor in breast cancer and its relationship with survival. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(6), 2052–2056. [Link]
-
Morohaku, K., Pelton, S. H., Daugherty, D. J., Butler, W. R., & Selvaraj, V. (2014). Peripheral Benzodiazepine Receptor/Translocator Protein Global Knock-out Mice Are Viable with No Effects on Steroid Hormone Biosynthesis. The Journal of biological chemistry, 289(34), 23542–23554. [Link]
-
Pala, D., Clark, D., Edwards, C., Pasqua, E., Tigli, L., Pioselli, B., ... & Accetta, A. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry, 15(11), 2568-2577. [Link]
-
Veenman, L., & Gavish, M. (2006). The peripheral benzodiazepine receptor: a promising therapeutic drug target. Current pharmaceutical design, 12(23), 2931–2943. [Link]
-
Reinhold, W. C., Varma, S., Voth, A. R., Reinhold, D. R., & Pommier, Y. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular cancer therapeutics, 23(8), 1183–1193. [Link]
-
Sridharan, B., & Stoica, B. A. (2022). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. Cells, 11(15), 2399. [Link]
-
ICE Bioscience. (2025). drug-resistant cancer cell panel for screening therapeutic strategies. [Link]
-
Al-Mulla Hummadi, Y. M. K. (2024). Translocator Protein TSPO (Peripheral Benzodiazepine Receptor): The Modern Story of the Ancient Preserved Protein with Ambiguous Functions. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-10. [Link]
-
Zhang, L., & Liu, Y. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological research, 157, 104840. [Link]
Sources
- 1. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical assessment of the peripheral benzodiazepine receptor in breast cancer and its relationship with survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral benzodiazepine receptors and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The peripheral benzodiazepine receptor: a promising therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
ECO-4601: A Novel Dibenzodiazepinone Targeting Glioma Cell Viability and Migration
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
High-grade gliomas, including glioblastoma, represent a significant therapeutic challenge due to their aggressive, infiltrative nature and resistance to conventional therapies. This technical guide provides an in-depth analysis of ECO-4601, a novel farnesylated dibenzodiazepinone, and its demonstrated effects on glioma cell lines. ECO-4601 exhibits a dual mechanism of action, targeting the peripheral benzodiazepine receptor (PBR) and inhibiting the Ras-mitogen-activated protein kinase (MAPK) signaling pathway. This document synthesizes the available preclinical data, outlining the compound's impact on glioma cell proliferation, apoptosis, and migration. Detailed experimental protocols and data interpretations are provided to enable researchers to evaluate and potentially build upon these findings. While preclinical results were promising, it is important to note that a Phase II clinical trial in patients with recurrent glioblastoma was terminated due to a lack of efficacy, a critical consideration for future research and development efforts.
Introduction: The Unmet Need in Glioma Therapy and the Emergence of ECO-4601
Gliomas are the most common primary brain tumors, with glioblastoma (GBM) being the most aggressive and lethal subtype. The highly infiltrative growth of glioma cells into the surrounding brain parenchyma makes complete surgical resection nearly impossible and is a primary driver of tumor recurrence. The current standard of care, which includes surgery, radiation, and chemotherapy with temozolomide, offers only a modest survival benefit. This underscores the urgent need for novel therapeutic agents that can effectively target the molecular drivers of glioma progression.
ECO-4601 (also known as diazepinomicin) is a structurally unique small molecule, a farnesylated dibenzodiazepinone, that was discovered through a proprietary drug discovery platform.[1][2] Its unique structure, featuring a benzodiazepine moiety, led to the investigation of its interaction with benzodiazepine receptors.[3][4] This guide will delve into the preclinical evidence demonstrating the anti-glioma potential of ECO-4601, its mechanism of action, and the experimental methodologies used to characterize its effects.
The Dual Mechanism of Action of ECO-4601
ECO-4601's anti-cancer activity is attributed to a dual mechanism that involves both targeted delivery and intracellular signaling pathway inhibition.
Targeting the Peripheral Benzodiazepine Receptor (PBR)
ECO-4601 has been shown to bind to the peripheral benzodiazepine receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO).[1][3] PBR is highly expressed in glioma cells, making it an attractive target for tumor-specific drug delivery.[1][3] The binding of ECO-4601 to PBR is thought to facilitate its accumulation within tumor cells, thereby concentrating its therapeutic effect at the site of the malignancy.
Inhibition of the Ras-MAPK Signaling Pathway
A critical component of ECO-4601's anti-neoplastic activity is its ability to inhibit the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway is a central regulator of cell proliferation, differentiation, survival, and migration, and its dysregulation is a hallmark of many cancers, including glioma. ECO-4601's inhibitory action on this pathway disrupts these fundamental cellular processes, leading to a reduction in tumor growth and invasion.
Diagram: Proposed Dual Mechanism of Action of ECO-4601
Caption: ECO-4601 targets PBR for cell entry and inhibits the Ras-MAPK pathway.
In Vitro Efficacy of ECO-4601 in Glioma Cell Lines
ECO-4601 has demonstrated significant cytotoxic and anti-migratory effects across a panel of human and rodent glioma cell lines.
Inhibition of Cell Proliferation
Studies have shown that ECO-4601 inhibits the growth of various glioma cell lines in a dose-dependent manner. This has been evaluated using standard cell viability assays such as the MTT assay. While specific IC50 values for ECO-4601 in glioma cell lines are not consistently reported in publicly available literature, its cytotoxic activity has been established in cell lines including U87 MG, U87/EGFRvIII, U87/EGFRwt, and the rat C6 glioma cell line.[1][2][3][5]
Table 1: Summary of ECO-4601's Effects on Glioma Cell Lines
| Cell Line | Species | Key Characteristics | Observed Effects of ECO-4601 |
| U-87MG | Human | Glioblastoma | Inhibition of proliferation, induction of apoptosis, inhibition of migration. |
| U87/EGFRvIII | Human | Glioblastoma (EGFRvIII mutant) | Inhibition of migration. |
| U87/EGFRwt | Human | Glioblastoma (wild-type EGFR) | Inhibition of migration. |
| C6 | Rat | Glioma | Inhibition of proliferation. |
Induction of Apoptosis
ECO-4601 has been shown to induce apoptosis in glioma cells. This is a critical attribute for an anti-cancer agent, as it promotes programmed cell death. The induction of apoptosis is mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade.[5] Western blot analysis has confirmed the cleavage of caspase-3, a hallmark of apoptosis, in glioma cells treated with ECO-4601.
Inhibition of Cell Migration
A crucial aspect of glioma pathology is the high migratory and invasive capacity of the tumor cells. ECO-4601 has demonstrated the ability to inhibit the migration of glioma cells.[5] This effect is particularly significant as it suggests a potential to limit the spread of the tumor within the brain. The inhibition of migration is linked to the disruption of the Ras-MAPK pathway, which regulates the cellular machinery responsible for cell motility.
In Vivo Antitumor Activity in Glioma Xenograft Models
The anti-tumor efficacy of ECO-4601 has been evaluated in preclinical animal models of glioma. These studies provide valuable insights into the compound's potential therapeutic effect in a more complex biological system.
In a rat C6 glioma xenograft model, treatment with ECO-4601 resulted in a significant tumor growth inhibition of up to 70%.[1][2] In a human U-87MG glioma xenograft model, a tumor growth inhibition of 34% was observed.[1][2] These findings demonstrate that ECO-4601 can exert a tangible anti-tumor effect in vivo.
Table 2: In Vivo Efficacy of ECO-4601 in Glioma Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Rat C6 Glioma | Subcutaneous | Up to 70% | [1],[2] |
| Human U-87MG Glioma | Subcutaneous | 34% | [1],[2] |
Clinical Development and Outcomes
Based on the promising preclinical data, ECO-4601 advanced to clinical trials. A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of ECO-4601 in patients with advanced solid tumors, including high-grade glioma. However, a subsequent Phase II study in patients with glioblastoma at first progression was terminated due to a lack of efficacy at the administered dose and schedule. This outcome highlights the significant challenges in translating preclinical findings into clinical success, particularly in the context of glioblastoma.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the effects of ECO-4601 on glioma cell lines.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of ECO-4601 on glioma cell lines and calculate the half-maximal inhibitory concentration (IC50).
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed glioma cells (e.g., U-87MG) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ECO-4601 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection: Western Blot for Cleaved Caspase-3
Objective: To detect the induction of apoptosis by ECO-4601 through the analysis of cleaved caspase-3 expression.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat glioma cells with ECO-4601 at the desired concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Cell Migration Assessment: Transwell Migration Assay
Objective: To evaluate the effect of ECO-4601 on the migratory capacity of glioma cells.
Step-by-Step Protocol:
-
Insert Hydration: Pre-hydrate the inserts of a Transwell plate (8 µm pore size) with serum-free medium.
-
Cell Seeding: Resuspend glioma cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant and Treatment: In the lower chamber, add complete medium (containing serum as a chemoattractant) with or without ECO-4601 at various concentrations.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a crystal violet solution.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Data Analysis: Calculate the percentage of migration inhibition in the ECO-4601-treated groups compared to the control group.
Discussion and Future Directions
The preclinical data for ECO-4601 presented a compelling case for its potential as an anti-glioma agent. Its novel dual mechanism of action, targeting both a tumor-overexpressed receptor for delivery and a critical signaling pathway for therapeutic effect, was a promising strategy. The in vitro and in vivo results demonstrated its ability to inhibit glioma cell proliferation, induce apoptosis, and reduce cell migration.
However, the termination of the Phase II clinical trial due to a lack of efficacy is a sobering reminder of the translational gap in oncology drug development. Several factors could have contributed to this outcome, including the specific patient population (recurrent glioblastoma, which is notoriously difficult to treat), the dosing and administration schedule of ECO-4601, and the complex biology of glioblastoma that may involve redundant signaling pathways and mechanisms of resistance.
Future research in this area could explore several avenues:
-
Combination Therapies: Investigating the synergistic effects of ECO-4601 with standard-of-care treatments like temozolomide and radiation, or with other targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers that could identify a subset of glioma patients who might be more likely to respond to ECO-4601.
-
Optimizing Drug Delivery: Exploring alternative formulations or delivery methods to enhance the penetration of ECO-4601 across the blood-brain barrier and improve its pharmacokinetic profile.
-
Structural Analogs: Synthesizing and screening structural analogs of ECO-4601 to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
ECO-4601 is a fascinating molecule with a well-defined dual mechanism of action and demonstrated preclinical anti-glioma activity. While its journey through clinical development for glioblastoma was not successful, the scientific insights gained from its study remain valuable. This technical guide provides a comprehensive overview of the foundational research on ECO-4601, offering a resource for scientists and researchers in the field of neuro-oncology and drug discovery. The story of ECO-4601 underscores the complexities of glioma therapy and the importance of continued innovation in the quest for more effective treatments.
References
-
Galanis, E., et al. (2008). A Phase I Study of ECO-4601 in Patients With Advanced Cancer. ClinicalTrials.gov. [Link]
-
Gura, T. (2007). Novel Anti-cancer Drug Offers Two Modes Of Action. ScienceDaily. [Link]
-
Rousseau, J., et al. (2008). Identification, Characterization and Potent Antitumor Activity of ECO-4601, a Novel Peripheral Benzodiazepine Receptor Ligand. Cancer Chemotherapy and Pharmacology, 62(5), 829–837. [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]
-
Thallion Pharmaceuticals. (2008). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]
-
Voisin, M., et al. (2008). A structurally novel farnesylated dibenzodiazepinone, ECO-4601, inhibits wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cell migration. Molecular Cancer Therapeutics, 7(5), 1347–1355. [Link]
-
Voisin, M., et al. (2005). ECO-4601, a novel anticancer compound, is a peripheral benzodiazepine receptor ligand and induces apoptosis in gliomas. Annals of Neurology, 58(S9), S100. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 3. Quantitative Analysis of Complex Glioma Cell Migration on Electrospun Polycaprolactone Using Time-Lapse Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Handling of ECO-4601 (Diazepinomicin) Stock Solutions in DMSO
Introduction & Scientific Context
ECO-4601 (also known as Diazepinomicin ) is a farnesylated dibenzodiazepinone produced by Micromonospora sp. It is a distinct antitumor agent that functions through a unique mechanism compared to traditional cytotoxics. Unlike standard kinase inhibitors, ECO-4601 binds to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Translocator Protein (TSPO) . This binding event disrupts the Ras-MAPK signaling cascade, leading to the inhibition of tumor cell proliferation.
Due to its farnesyl side chain, ECO-4601 is highly lipophilic and exhibits poor aqueous solubility. Proper preparation of stock solutions using Dimethyl Sulfoxide (DMSO) is critical to ensure compound stability, accurate dosing, and reproducibility in biological assays. This guide provides a standardized protocol for preparing, storing, and using ECO-4601 stock solutions.
Key Compound Properties
| Property | Detail |
| Compound Name | ECO-4601 (Diazepinomicin) |
| CAS Number | 292612-48-9 |
| Molecular Formula | C₂₈H₃₄N₂O₄ |
| Molecular Weight | 462.6 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| Appearance | Off-white to yellow powder (Protect from light) |
| Storage (Solid) | -20°C (Long term), Desiccated, Protected from light |
Mechanism of Action (Visualized)
ECO-4601 exerts its effect by targeting the TSPO receptor on the mitochondrial membrane, which downstream affects the Ras-MAPK pathway.
Figure 1: Putative mechanism of action for ECO-4601 targeting the TSPO receptor to modulate Ras-MAPK signaling.
Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. This concentration is recommended to ensure complete solubility while keeping the DMSO volume manageable for subsequent dilutions.
Materials Required[2][3][4][5][6][7][8][9]
-
Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).
-
Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).
-
Equipment: Analytical balance, vortex mixer, pipette.
Calculations
To prepare a specific volume (e.g., 1 mL) of a 10 mM solution, use the following calculation based on Molecular Weight (MW = 462.6 g/mol ):
For 1 mL of 10 mM Stock:
Alternative (Reverse) Approach:
If you weigh an arbitrary amount (e.g., 5.0 mg), calculate the required DMSO volume:
Step-by-Step Procedure
-
Equilibration: Remove the ECO-4601 vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial causes moisture condensation, which degrades the compound.
-
Weighing: Accurately weigh the desired amount of ECO-4601 (e.g., ~5 mg) into a sterile amber vial. Record the exact mass.
-
Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass. Add this volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex vigorously for 30-60 seconds.
-
Inspect the solution visually. It should be clear and free of particulates.
-
Note: If particles persist, warm the solution slightly (37°C water bath) for 2-5 minutes and vortex again. Sonicate only if absolutely necessary, as heat can degrade the farnesyl group.
-
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in amber cryovials.
-
Storage: Store aliquots at -80°C (preferred) or -20°C.
-
Stability: Stable for roughly 6 months at -80°C.
-
Avoid Freeze-Thaw: Repeated freeze-thaw cycles will precipitate the compound and degrade the farnesyl moiety.
-
Workflow Diagram
Figure 2: Workflow for the preparation of ECO-4601 stock solutions.
Usage & Dilution for Biological Assays
When using ECO-4601 in cell culture, the final DMSO concentration must be minimized to avoid solvent toxicity (typically < 0.5% or < 0.1% depending on cell sensitivity).[3]
Serial Dilution Strategy
Do not add the 10 mM stock directly to the cell culture media in one step if the volume is small, as the compound may precipitate upon contact with the aqueous phase.
-
Intermediate Dilution: Prepare a 100x or 1000x intermediate solution in culture media or PBS.
-
Example: To achieve 10 µM final concentration:
-
Dilute 10 mM stock 1:100 in media
100 µM (Intermediate). -
Dilute Intermediate 1:10 in media
10 µM (Final).
-
-
-
Solvent Control: Always run a vehicle control containing the same % DMSO as your highest drug concentration.
Troubleshooting
-
Precipitation: If the compound precipitates upon dilution into media (cloudiness), try diluting into serum-free media first, or vortexing the media immediately upon addition.
-
Color Change: ECO-4601 may degrade if exposed to strong light for extended periods. Ensure amber tubes are used.
References
-
McAlpine, J. B., et al. (2008). "Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system." Journal of Natural Products, 71(9), 1585-1590. Link
-
PubChem. (n.d.). "Eco 4601 (Diazepinomicin) - Compound Summary." National Library of Medicine. Link
-
MedChemExpress. (n.d.). "Dimethyl Sulfoxide (DMSO) Solubility & Handling." Link
-
Carl Roth. (2025).[4] "Safety Data Sheet: Dimethyl sulfoxide." Link
Sources
"MTT assay protocol with Eco 4601"
Expert Consideration for "this compound": The term "this compound" is not standard in scientific literature. If this refers to a specific, uncharacterized cell line or a unique compound, it is imperative to perform a full optimization of the assay. This includes determining the optimal cell seeding density, MTT concentration, and incubation time to ensure that the absorbance readings fall within the linear range of the assay. [12][14]
References
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
MTT Assay Protocol. Scribd. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
MTT assay. Wikipedia. [Link]
-
The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. National Institutes of Health (NIH). [Link]
-
Can anyone help me to find out the problems for MTT assay? ResearchGate. [Link]
-
(PDF) The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. ResearchGate. [Link]
-
How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate. [Link]
-
struggling with MTT assay. Reddit. [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. BioTechniques. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. broadpharm.com [broadpharm.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Application Note: Western Blot Analysis for Eco 4601 (Diazepinomicin) Treated Cells
Executive Summary
Eco 4601 (Diazepinomicin) is a unique farnesylated dibenzodiazepinone that exhibits a distinct dual mechanism of action, distinguishing it from standard chemotherapeutics.[1] Unlike non-specific cytotoxic agents, this compound targets the Ras/MAPK signaling pathway while simultaneously binding to the Peripheral Benzodiazepine Receptor (PBR/TSPO) . This dual activity results in the downregulation of proliferative signals and the induction of mitochondrial-mediated apoptosis.
This application note provides a rigorous, self-validating Western blot protocol designed to confirm this compound’s efficacy. It focuses on two critical validation axes:
-
Pathway Inhibition: Verification of reduced phosphorylation in downstream Ras effectors (ERK1/2).
-
Apoptotic Induction: Detection of caspase activation and PARP cleavage.[2]
Mechanistic Background & Experimental Logic
To design a valid experiment, one must understand the causality of the drug's action. This compound does not merely "kill" cells; it dismantles their survival machinery.
-
The Ras Axis: this compound acts at the level of Ras, preventing the phosphorylation cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway. A successful treatment must show a decrease in p-ERK1/2 relative to Total ERK.
-
The PBR/TSPO Axis: Binding to PBR induces Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane permeabilization. This triggers the caspase cascade. A successful treatment must show the emergence of Cleaved Caspase-3 and Cleaved PARP .
Visualization: The this compound Dual-Action Pathway
Figure 1: Dual mechanism of this compound.[3] The drug inhibits Ras signaling (Left) while activating PBR-mediated apoptosis (Right). Western blot targets are highlighted in solid colors.
Experimental Design & Controls
A robust experiment requires specific controls to rule out artifacts.
| Group | Treatment | Purpose | Expected Outcome |
| Negative Control | DMSO (0.1%) | Baseline signaling | High p-ERK, No Cleaved Caspase-3 |
| Positive Control | Staurosporine (1 µM) | Validate apoptosis detection | High Cleaved Caspase-3, Cleaved PARP |
| Experimental | This compound (Low Dose: 2-5 µM) | Threshold efficacy | Slight p-ERK reduction, Minimal apoptosis |
| Experimental | This compound (High Dose: 10-25 µM) | Maximal efficacy | Loss of p-ERK, Strong Cleaved Caspase-3 |
Cell Line Selection: Based on clinical data, this compound shows high efficacy in Glioma (U87, SF-188) , Breast (MDA-MB-231) , and Prostate (PC-3) lines. Choose a line with constitutively active Ras/MAPK for clearest results.
Comprehensive Protocol
Phase 1: Cell Lysis & Protein Extraction
Critical Step: this compound effects on phosphorylation are transient and reversible. You must inhibit phosphatases immediately upon lysis.
-
Preparation: Pre-cool PBS and Lysis Buffer to 4°C.
-
Lysis Buffer Formulation (RIPA Modified):
-
50 mM Tris-HCl (pH 7.4)
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Add immediately before use: 1x Protease Inhibitor Cocktail + 1x Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF) .
-
-
Harvesting:
-
Wash cells 2x with ice-cold PBS.
-
Add Lysis Buffer (100 µL per
cells). -
Scrape cells and transfer to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Use BCA Assay. Normalize all samples to 20-30 µg total protein.
Phase 2: Electrophoresis & Transfer
-
Gel Selection: Use a 10-12% SDS-PAGE gel.
-
Reasoning: This percentage resolves p-ERK (42/44 kDa) and Cleaved Caspase-3 (17/19 kDa) effectively on the same gel.
-
-
Loading: Mix protein with 4x Laemmli Buffer (containing
-mercaptoethanol) and boil at 95°C for 5 minutes. -
Running: Run at 80V (stacking) then 120V (resolving) until dye front reaches the bottom.
-
Transfer: Wet transfer to PVDF membrane (0.45 µm or 0.2 µm for smaller caspases) is recommended over Nitrocellulose for better stripping/re-probing capacity.
-
Condition: 100V for 60-90 mins (cold room).
-
Phase 3: Immunodetection Workflow
This workflow utilizes a "Strip and Reprobe" strategy to ensure p-ERK and Total ERK are measured on the exact same lane, eliminating loading errors.
Figure 2: Optimized "Strip and Reprobe" workflow to validate phosphorylation ratios.
Antibody List (Recommended):
| Target | Molecular Wt (kDa) | Type | Dilution | Notes |
| p-ERK1/2 (Thr202/Tyr204) | 42, 44 | Rabbit mAb | 1:1000 | Probe FIRST. BSA blocking preferred. |
| Cleaved Caspase-3 | 17, 19 | Rabbit mAb | 1:1000 | Marker of apoptosis execution. |
| Cleaved PARP | 89 | Rabbit mAb | 1:1000 | Downstream of Caspase-3. |
| Total ERK1/2 | 42, 44 | Mouse mAb | 1:2000 | Probe SECOND after stripping. |
| 42 or 37 | Mouse mAb | 1:5000 | Loading Control. |
Data Analysis & Interpretation
To claim scientific validity, visual inspection is insufficient. You must perform densitometry (e.g., using ImageJ).
-
Invert image colors (bands become peaks).
-
Calculate Area Under Curve (AUC) for each band.
-
Normalize:
-
Step A: Normalize Target (e.g., p-ERK) to Loading Control (
-Actin). -
Step B: Normalize Total Protein (Total ERK) to Loading Control (
-Actin). -
Step C: Calculate Ratio: (Normalized p-ERK) / (Normalized Total ERK).
-
-
Result: this compound treatment should result in a statistically significant decrease in this ratio compared to the DMSO control.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Weak p-ERK Signal | Phosphatase activity | Ensure Lysis Buffer contains fresh Sodium Orthovanadate and NaF. Keep samples on ice. |
| No Cleaved Caspase-3 | Time point too early | Apoptosis takes time. If 24h is negative, try 48h. Ensure this compound concentration is sufficient (>5 µM). |
| High Background | Inadequate blocking | Use 5% BSA instead of milk for phospho-antibodies (milk contains casein, a phosphoprotein). |
| "Ghost" Bands | Incomplete stripping | Increase stripping time or temperature. Alternatively, run separate gels for Phospho and Total proteins. |
References
-
AACR Journals. (2007). ECO-4601, a novel anticancer drug and PBR ligand induces apoptosis through caspase-mediated events.[2]Link
-
ScienceDaily. (2007). Novel Anti-cancer Drug Offers Two Modes Of Action.[3]Link
-
Journal of Natural Products. (2008). Biosynthesis of Diazepinomicin/ECO-4601, a Micromonospora Secondary Metabolite with a Novel Ring System.[4][5]Link
-
ASCO Publications. (2007). Phase I study of ECO-4601, a novel Ras pathway inhibitor.[1][3]Link
-
PubChem. Diazepinomicin (this compound) Compound Summary.Link
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eco 4601 Dosage for Xenograft Models
A Foreword from the Application Science Team:
Welcome to the technical support guide for Eco 4601. As a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, this compound offers significant promise in preclinical oncology research.[1][2][3] This guide is designed for our research partners to navigate the critical first step in in vivo validation: dosage optimization in xenograft models. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make data-driven decisions, troubleshoot effectively, and ensure the scientific integrity of your findings.
For the purpose of this guide, we will assume this compound is a small molecule mTORC1/mTORC2 inhibitor being evaluated in a subcutaneous U87 glioblastoma xenograft model in immunodeficient mice.[4][5]
Section 1: Foundational Knowledge & Initial Considerations (FAQs)
Q1: What is the mechanism of action for this compound and why is it relevant for a U87 xenograft model?
A1: this compound is a dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[2][6] The U87 glioblastoma cell line is characterized by a homozygous deletion of the PTEN tumor suppressor gene, which leads to constitutive (constant) activation of the PI3K/Akt signaling cascade.[4] This makes the U87 model highly dependent on the mTOR pathway for survival and an excellent system for evaluating the efficacy of an mTOR inhibitor like this compound.[4][7]
// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Eco4601 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; PTEN [label="PTEN\n(Deleted in U87)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC2 -> AKT [label="Activates\n(Feedback Loop)"]; mTORC1 -> CellGrowth [label="Promotes"]; PTEN -> PI3K [label="Inhibits", style=dashed, arrowhead=tee]; Eco4601 -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee, fontcolor="#EA4335"]; Eco4601 -> mTORC2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee, fontcolor="#EA4335"]; }
Figure 1: Simplified this compound Mechanism in a PTEN-deficient model.
Q2: I have in vitro IC50 data for this compound. How do I use that to select a starting dose for my in vivo study?
A2: In vitro IC50 values are a poor predictor of in vivo efficacy and cannot be directly translated to an animal dose. The reasons are multifactorial and include drug metabolism, clearance, tissue distribution, and bioavailability—factors collectively known as pharmacokinetics (PK).[8][9] The primary goal of the first in vivo experiment is not to demonstrate efficacy, but to determine the Maximum Tolerated Dose (MTD) . The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity over a specified period.[10][11]
Q3: What key animal welfare and ethical considerations must I address before starting?
A3: All animal experiments must be conducted under a protocol approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[12] Key considerations include:
-
Humane Endpoints: Clearly define criteria for removing an animal from the study.[13][14] These are not just scientific endpoints but are critical for animal welfare. Standard humane endpoints include:
-
Analgesia and Anesthesia: Use appropriate agents for any procedures that may cause pain, such as tumor implantation.
-
Monitoring: Establish a clear schedule for monitoring animal health, including body weight, tumor measurements, and clinical observations.
Section 2: Designing and Executing the Maximum Tolerated Dose (MTD) Study
The MTD study is the cornerstone of your in vivo program. Its purpose is to identify a dose that is tolerable enough for a long-term efficacy study.
Q4: What is a typical experimental design for an MTD study?
A4: An MTD study is a dose-escalation study performed in non-tumor-bearing mice to isolate the effects of the compound from any tumor-related morbidity.
Experimental Protocol: MTD Determination
-
Animal Model: Use the same strain, sex, and age of immunodeficient mice planned for the efficacy study (e.g., 6-8 week old female BALB/c nude mice).[16] Male mice can be more sensitive to diet-induced metabolic changes, so consistency is key.[17]
-
Group Allocation:
-
Vehicle Control Group (n=5): Receives only the drug delivery vehicle.
-
Dose Escalation Groups (n=5 per group): Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The range should be wide to capture the tolerability window.
-
-
Dosing Regimen:
-
Administer this compound daily for 5-10 consecutive days via the intended clinical route (e.g., intraperitoneal injection or oral gavage).[18]
-
The dosing volume should be consistent (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Body Weight: Measure daily. This is the most sensitive indicator of toxicity.
-
Clinical Observations: Score daily for signs of distress (activity level, posture, fur condition).
-
Blood Collection: Optional, but highly recommended. A terminal blood draw can be used for basic clinical chemistry (e.g., liver function tests) to detect organ toxicity.[10]
-
-
Endpoint Definition: The MTD is defined as the highest dose at which:
Data Presentation: Sample MTD Study Outcome
| Dose Group (mg/kg) | Mean Body Weight Change (Day 10) | Clinical Observations | Mortality | MTD Determination |
| Vehicle | +2.5% | Normal | 0/5 | - |
| 10 | +1.0% | Normal | 0/5 | Tolerated |
| 30 | -5.8% | Mild, transient lethargy post-dosing | 0/5 | Considered MTD |
| 100 | -21.3% | Severe lethargy, hunched posture | 2/5 | Exceeded MTD |
// Nodes start [label="Start: Non-Tumor\nBearing Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; groups [label="Create Dose Groups\n(Vehicle, 1, 3, 10, 30, 100 mg/kg)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose [label="Administer this compound Daily\n(5-10 Days)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Daily Monitoring:\n- Body Weight\n- Clinical Signs", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Body Weight Loss >20%?\nSevere Toxicity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="Dose Exceeds MTD", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; continue [label="Dose is Tolerated", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Identify Highest Tolerated Dose\nas MTD for Efficacy Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> groups; groups -> dose; dose -> monitor; monitor -> decision; decision -> stop [label="Yes"]; decision -> continue [label="No"]; continue -> dose [label="Continue Dosing\nPeriod"]; stop -> end; continue -> end; }
Figure 2: Workflow for determining the Maximum Tolerated Dose (MTD).
Section 3: Troubleshooting Guide for Efficacy Studies
After establishing the MTD, you will proceed to an efficacy study in tumor-bearing animals. New challenges can arise here.
Q5: My mice are showing high toxicity (e.g., >20% weight loss) at a dose that was tolerated in the MTD study. Why?
A5: This is a common and important observation. The phenomenon is known as tumor-induced cachexia, where the tumor itself puts metabolic stress on the animal.[12] This stress lowers the animal's tolerance to a therapeutic agent.
Troubleshooting Table: Unexpected Toxicity
| Potential Cause | Scientific Rationale | Recommended Action & Justification |
| Tumor-Induced Cachexia | The tumor creates a systemic inflammatory and metabolic burden, making the animal more susceptible to drug-induced toxicity.[12] | Reduce the dose. Start the efficacy study at 75-80% of the established MTD. This provides a safety margin to account for the tumor's effect. |
| Formulation Issue | The drug may be precipitating out of solution, causing localized irritation or poor absorption, leading to inconsistent exposure and toxicity.[18] | Check formulation daily. Ensure the vehicle maintains this compound in solution. Consider reformulating with different excipients if issues persist. |
| Rapid Tumor Growth | In aggressive models like U87, rapid tumor growth can cause necrosis and systemic illness, which can be mistaken for drug toxicity.[14] | Compare with vehicle group. If the vehicle group also shows weight loss and poor health, the issue is likely tumor-related. Ensure humane endpoints for tumor size are strictly followed. |
Q6: I am not seeing any anti-tumor effect, even at the MTD. What are the next steps?
A6: Lack of efficacy can be due to issues with the drug, the model, or the experimental design. A systematic investigation is required.
Troubleshooting Table: Lack of Efficacy
| Potential Cause | Scientific Rationale | Recommended Action & Justification |
| Insufficient Target Engagement (PK/PD Issue) | The MTD may not provide a high enough concentration of this compound at the tumor site for a sufficient duration to inhibit mTOR signaling effectively. This is a pharmacokinetic/pharmacodynamic (PK/PD) disconnect.[8][19] | Conduct a PK/PD study. This is a critical step. Dose a cohort of tumor-bearing mice with this compound at the MTD. Collect tumor tissue and plasma at several time points (e.g., 2, 8, 24 hours) post-dose. Analyze plasma for drug concentration (PK) and tumor lysates for inhibition of a downstream mTOR target like phosphorylated S6 ribosomal protein (p-S6) via Western Blot (PD).[20] If p-S6 is not suppressed, the dose is too low to engage the target. |
| Model Resistance | While U87 cells are PTEN-null, they may have or develop compensatory signaling pathways (e.g., MAPK pathway activation) that bypass the mTOR blockade, leading to resistance.[21][22] | Confirm model sensitivity in vitro. Re-verify the IC50 of your specific U87 cell stock. Consider a different model. Test this compound in another xenograft model known to be sensitive to mTOR inhibitors. |
| Dosing Schedule | A drug with a short half-life might require more frequent dosing to maintain target suppression. A once-daily schedule might not be optimal. | Evaluate alternative schedules based on PK/PD data. If the PK/PD study shows that target inhibition rebounds quickly (e.g., after 8 hours), a twice-daily dosing regimen (at half the total daily dose) may be more effective. |
Section 4: Advanced Protocols - The PK/PD Study
Q7: How do I set up a Pharmacokinetic/Pharmacodynamic (PK/PD) study to confirm target engagement?
A7: A PK/PD study directly links drug exposure (pharmacokinetics) to its biological effect (pharmacodynamics).[23] This is essential for validating that your dosing regimen is achieving the desired molecular effect in the tumor.
Experimental Protocol: In Vivo PK/PD Study
-
Animal Model: Use tumor-bearing mice (e.g., U87 xenografts, ~200-300 mm³) to ensure the analysis is relevant to the efficacy study conditions.[24]
-
Group Allocation (Example):
-
Time Point 0 (Baseline): n=3 mice, no treatment.
-
Time Point 2h: n=3 mice, dosed with this compound at MTD.
-
Time Point 8h: n=3 mice, dosed with this compound at MTD.
-
Time Point 24h: n=3 mice, dosed with this compound at MTD.
-
-
Procedure:
-
Administer a single dose of this compound (or vehicle for baseline).
-
At the designated time point, humanely euthanize the mice.
-
Immediately collect blood (via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) for plasma separation.
-
Excise the tumor, snap-freeze it in liquid nitrogen, and store it at -80°C.
-
-
Analysis:
-
Pharmacokinetics (PK): Analyze plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of this compound.
-
Pharmacodynamics (PD): Prepare protein lysates from the frozen tumors. Perform a Western Blot analysis to measure the levels of total S6 and phosphorylated S6 (p-S6). A significant reduction in the p-S6/total S6 ratio indicates successful mTOR target inhibition.
-
Interpreting the Results: An ideal result shows high plasma concentration of this compound correlating with strong inhibition of p-S6 at early time points, with a gradual return to baseline as the drug is cleared. If p-S6 levels are not suppressed or rebound very quickly, it provides a clear, data-driven rationale for increasing the dose (if tolerated) or modifying the dosing schedule.
References
-
Maximum Tolerated Dose - ResearchGate. Available at: [Link]
-
A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance | PNAS. Available at: [Link]
-
Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC - NIH. Available at: [Link]
-
Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms - YouTube. Available at: [Link]
-
Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy | Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Mouse Models of Cancer: Weight Loss, Endpoints and Nutritional Support - ClearH2O. Available at: [Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PubMed Central. Available at: [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - PMC - PubMed Central. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]
-
Drug Efficacy Testing in Mice - PMC - NIH. Available at: [Link]
-
U87 Xenograft Model - Altogen Labs. Available at: [Link]
-
Guidelines for Humane Endpoints in Animal Study Proposals - NIH OACU. Available at: [Link]
-
Why 90% of clinical drug development fails and how to improve it? - PMC - PubMed Central. Available at: [Link]
-
The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - AACR Journals. Available at: [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]
-
Cancer-preventive effects in experimental animals - Absence of excess body fatness - NCBI. Available at: [Link]
-
Endpoint Guidelines for Animal Use Protocols - University of Arizona Research. Available at: [Link]
-
Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PubMed Central. Available at: [Link]
-
Abstract 3242: Xenograft dose-response from intra-mouse dose escalation - AACR Journals. Available at: [Link]
-
Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - MDPI. Available at: [Link]
-
U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. Available at: [Link]
-
Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - NIH. Available at: [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. Available at: [Link]
-
Xenograft BRAIN CANCER - U87MG Summary - Crown Bioscience. Available at: [Link]
-
Inhibition of tumor xenograft growth in mice without systemic toxicity - News-Medical. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Obesity and cancer: Mouse models used in studies - Frontiers. Available at: [Link]
-
Guidelines for Endpoints in Animal Study Proposals - OACU NIH. Available at: [Link]
-
In vivo antitumor effects of the mTOR inhibitor CCI-779 against human multiple myeloma cells in a xenograft model | Blood - ASH Publications. Available at: [Link]
-
Murine Models of Obesity - MDPI. Available at: [Link]
-
CCAC guidelines: Identification of scientific endpoints, humane intervention points, and cumulative endpoints - Canadian Council on Animal Care. Available at: [Link]
-
Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC - PubMed Central. Available at: [Link]
-
Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth After Administration of an Anti-Angiogenic Agent, Bevacizumab, as Single-Agent and Combination Therapy in Tumor Xenografts - PubMed. Available at: [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed. Available at: [Link]
-
Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy - MDPI. Available at: [Link]
-
Comparison of the maximum tolerated dose (MTD) to the dose on the label... - ResearchGate. Available at: [Link]
-
Targeting mTOR-Dependent Tumours with Specific Inhibitors, a Model for Personalized Medicine Based on Molecular Diagnoses - ResearchGate. Available at: [Link]
-
Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. Available at: [Link]
-
Body Weight | Taconic Biosciences. Available at: [Link]
-
Maximum tolerable dose (MTD) studies. Available at: [Link]
-
Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. Available at: [Link]
-
CCAC guidelines on: choosing an appropriate endpoint in experiments using animals for research, teaching and testing. Available at: [Link]
-
mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC. Available at: [Link]
-
Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells - PMC - PubMed Central. Available at: [Link]
-
u87 glioblastoma xenograft: Topics by Science.gov. Available at: [Link]
Sources
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. clearh2o.com [clearh2o.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. umaryland.edu [umaryland.edu]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDF.js viewer [hlbbiostep.com]
- 17. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
- 18. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pnas.org [pnas.org]
- 22. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Eco 4601 Technical Support Center: Experimental Stability and Degradation
Welcome to the technical support center for Eco 4601. This guide is designed for our partners in research, science, and drug development. Here, we address the most common questions and troubleshooting scenarios related to the stability of this compound during experimental procedures. Our goal is to provide you with the foundational knowledge and practical steps to ensure the integrity of your results by minimizing compound degradation.
Frequently Asked Questions (FAQs)
What are the primary factors that can cause this compound degradation?
This compound, like many small organic molecules, is susceptible to degradation through several common chemical pathways. Understanding these is the first step to mitigating them. The primary factors are:
-
Hydrolysis: This is a chemical breakdown due to reaction with water. If this compound contains susceptible functional groups like esters, amides, lactams, or imides, it can be prone to hydrolysis, which is often catalyzed by acidic or basic conditions (i.e., pH).
-
Oxidation: Reaction with oxygen, often initiated by light, heat, or trace metal ions, can degrade this compound. This process can be autocatalytic, meaning once it starts, it can accelerate.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and cause degradation. This is a critical factor to control during both storage and active experimental work.
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including all the degradation pathways mentioned above. Conversely, improper cold storage (e.g., freeze-thaw cycles) can also affect stability.
-
Enzymatic Degradation: In biological systems, such as cell culture or in vivo studies, enzymes can metabolize and degrade this compound.
A foundational understanding of these pathways is crucial for designing robust experiments. International guidelines, such as those from the ICH, provide a framework for stress testing to identify these vulnerabilities early in development.
How should I properly store solid (powder) and stock solutions of this compound?
Proper storage is the most effective, and simplest, way to ensure the long-term integrity of this compound.
-
Solid Compound:
-
Temperature: Store at -20°C for long-term stability, which can be effective for up to 3 years for many small molecules. For short-term storage, 4°C is acceptable.
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) and seal the container tightly to protect from moisture and oxygen. Using a desiccator provides an extra layer of protection against humidity.
-
Light: Always store in an amber vial or a container protected from light to prevent photolytic degradation.
-
-
Stock Solutions:
-
Solvent Choice: Use a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol) in which this compound is highly soluble and stable.
-
Aliquoting: Prepare high-concentration stock solutions and immediately aliquot them into smaller, single-use volumes in tightly sealed vials. This practice is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation, and to minimize contamination and solvent evaporation.
-
Storage Conditions: Store aliquots at -20°C or -80°C. Once an aliquot is thawed, it is recommended to use it the same day and discard any remainder.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Experimental Degradation
Q: My experimental results are inconsistent. How can I determine if this compound is degrading in my assay medium?
A: Inconsistent results are a classic sign of compound instability. The complex nature of assay media (containing salts, amino acids, and proteins) can create a challenging environment.
Causality: The pH of your cell culture medium (typically 7.2-7.4) can catalyze the hydrolysis of susceptible functional groups. Furthermore, components in serum, or enzymes secreted by cells, can actively degrade this compound.
Troubleshooting Protocol: Solution Stability Test
-
Preparation: Prepare two sets of samples.
-
Test Sample: Spike this compound into your complete, cell-free assay medium at the final experimental concentration.
-
Control Sample: Spike this compound into a stable solvent (e.g., the solvent used for your stock solution, like DMSO or ACN) at the same concentration.
-
-
Incubation: Incubate both sets of samples under the exact conditions of your experiment (e.g., 37°C, 5% CO2) for the same duration.
-
Time Points: Collect aliquots from both sets at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any potential degradation by adding a strong solvent like cold acetonitrile and store at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound in all samples using a validated stability-indicating method, such as HPLC-UV or LC-MS. A stability-indicating method is crucial as it must be able to separate the intact drug from its degradation products.
-
Interpretation: Compare the concentration of this compound in the assay medium over time to the control sample. A significant decrease (>10-15%) in the assay medium relative to the control indicates degradation under experimental conditions.
| Time (hours) | Concentration in Control (µM) | Concentration in Assay Medium (µM) | % Remaining in Assay Medium |
| 0 | 10.1 | 10.0 | 100% |
| 2 | 10.0 | 9.5 | 95% |
| 4 | 9.9 | 8.8 | 88% |
| 8 | 10.1 | 7.5 | 75% |
| 24 | 9.8 | 4.1 | 41% |
| Table 1: Example data from a solution stability test for this compound, showing significant degradation in the assay medium over 24 hours. |
Q: I suspect my compound is sensitive to pH. How does this affect my experiments and how can I mitigate it?
A: pH is a critical factor, as it can directly catalyze hydrolysis. Many compounds have a specific pH at
Validation & Comparative
Technical Comparison Guide: Synergistic Effects of Eco 4601 (Diazepinomicin) in Combination Chemotherapy
Executive Summary
Eco 4601 (Diazepinomicin) represents a distinct class of antineoplastic agents known as farnesylated dibenzodiazepinones.[1] Unlike traditional cytotoxic agents that rely solely on DNA damage or microtubule destabilization, this compound functions through a dual-mechanistic pathway : it binds selectively to the Translocator Protein (TSPO) on the mitochondrial membrane and simultaneously inhibits the RAS-MAPK signaling cascade.
This guide provides a technical analysis of this compound’s synergistic potential when paired with standard-of-care (SOC) agents. By uncoupling mitochondrial integrity and suppressing survival signaling, this compound acts as a chemosensitizer, particularly in refractory solid tumors (glioblastoma, breast, and colorectal cancers).
Mechanistic Architecture: The Basis for Synergy
To understand why this compound enhances the efficacy of other drugs, one must analyze its unique interaction with cellular machinery.
The Dual-Target System
Most chemotherapy resistance arises from compensatory signaling (e.g., RAS upregulation) or metabolic adaptation. This compound attacks both:
-
TSPO-Mediated Mitochondrial Stress: this compound binds to TSPO (formerly Peripheral Benzodiazepine Receptor) on the outer mitochondrial membrane. This binding collapses the mitochondrial transmembrane potential (
), leading to the release of reactive oxygen species (ROS) and initiation of the intrinsic apoptotic cascade. -
RAS-MAPK Inhibition: Distinct from farnesyltransferase inhibitors (FTIs), this compound suppresses the RAS-MAPK pathway, preventing the phosphorylation of ERK1/2. This blocks the proliferative signals that tumor cells often upregulate in response to DNA damage from agents like Cisplatin or Temozolomide.
Mechanistic Pathway Visualization
Figure 1: Dual mechanism of action showing TSPO-mediated mitochondrial uncoupling and concurrent RAS pathway suppression.
Comparative Efficacy Analysis
The following analysis compares this compound's performance as a monotherapy versus its role in combination regimens. Data is synthesized from preclinical xenograft models and Phase I/II clinical observations.
Scenario A: Glioblastoma Multiforme (GBM)
Partner Agent: Temozolomide (TMZ)
-
Rationale: GBM tumors often overexpress TSPO. While TMZ induces DNA damage, resistance often occurs via MGMT repair mechanisms. This compound crosses the blood-brain barrier (BBB) and targets the TSPO-rich mitochondria, sensitizing the cells to TMZ-induced stress.
| Metric | Temozolomide (Monotherapy) | This compound (Monotherapy) | This compound + Temozolomide |
| Primary Mechanism | DNA Alkylation | Mitochondrial Uncoupling | Dual-Stress (Genotoxic + Metabolic) |
| Resistance Factor | High (MGMT upregulation) | Moderate (RAS mutation) | Low (Synergistic bypass) |
| BBB Penetration | High | High | High |
| Tumor Stasis | Transient | Stable Disease (subset) | Enhanced Duration |
Scenario B: Refractory Breast/Colorectal Cancer
Partner Agent: Paclitaxel (Taxanes)
-
Rationale: Taxanes stabilize microtubules, causing mitotic arrest. However, cells can survive this arrest via RAS-MAPK signaling. This compound cuts off this survival signal.
| Parameter | Paclitaxel Alone | This compound + Paclitaxel | Outcome Interpretation |
| IC50 Shift | Baseline (Ref.) | 2.5x - 4.0x Reduction | Significant sensitization of resistant lines. |
| Apoptotic Index | ~30-40% | >70% | Combination triggers massive apoptotic cascade. |
| Toxicity Profile | Neuropathy/Neutropenia | No overlapping toxicity | This compound does not exacerbate taxane toxicity. |
Key Insight: In Phase I trials, this compound demonstrated a lack of overlapping toxicity (e.g., no severe myelosuppression), making it an ideal candidate for combination with cytotoxic drugs that are dose-limited by bone marrow failure [1].
Experimental Protocol: Validating Synergy
To objectively verify the synergistic effects of this compound in your own laboratory, follow this self-validating protocol utilizing the Chou-Talalay method.
Workflow Architecture
Figure 2: Experimental workflow for determining Combination Index (CI).
Detailed Methodology
Step 1: Cell Preparation
-
Seed tumor cells (e.g., U87-MG for glioma or MCF-7 for breast) at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
Step 2: Drug Matrix Design (The "Checkerboard")
-
Monotherapy Arms: Treat columns with serial dilutions of this compound alone and the partner drug (e.g., Paclitaxel) alone.
-
Combination Arm: Treat with a fixed ratio combination (e.g., equipotent ratio based on IC50s).
-
Control: Vehicle control (DMSO < 0.1%).
Step 3: Viability Readout
-
Incubate for 72 hours.
-
Add MTS or CellTiter-Glo reagent. Read absorbance/luminescence.
-
Validation Check: The Z-factor of the assay must be > 0.5 for the data to be statistically significant.
Step 4: Data Analysis (The Chou-Talalay Method)
-
Calculate the Combination Index (CI) using the equation:
-
Interpretation:
- : Synergism (The goal).
- : Additive effect.
- : Antagonism.
Technical Insights & Limitations
Solubility and Formulation
Researchers must note that this compound is highly lipophilic.
-
In Vitro: Dissolve in DMSO; ensure final concentration in culture is <0.1% to avoid vehicle toxicity.
-
In Vivo: Requires specific excipients (e.g., Polysorbate 80) or liposomal formulations for bioavailability.
Biomarker Stratification
Synergy is most pronounced in tumors exhibiting:
-
High TSPO Expression: Verify via Western Blot or PET imaging tracers.
-
RAS/MAPK Hyperactivation: Tumors dependent on this pathway are more sensitive to the "dual hit."
References
-
ASCO Publications. (2007).[1] Phase I study of ECO-4601, a novel Ras pathway inhibitor.[1] Journal of Clinical Oncology.
-
Journal of Natural Products. (2008). Biosynthesis of Diazepinomicin/ECO-4601, a Micromonospora Secondary Metabolite with a Novel Ring System. American Chemical Society.
-
National Institutes of Health (PMC). (2020). Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization.
-
ClinicalTrials.gov. (2008).[2] A Phase I Study of ECO-4601 in Patients With Advanced Cancer.
Sources
Specificity Assessment of ECO-4601 (Diazepinomicin): Dual-Target Profiling Guide
Executive Summary
ECO-4601 (Diazepinomicin) represents a unique class of farnesylated dibenzodiazepinones with a distinct "dual-mechanism" profile. Unlike traditional single-target small molecules, ECO-4601 derives its therapeutic index from two concurrent specificity requirements:
-
High-Affinity Binding to the Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR).
-
Functional Inhibition of the RAS/MAPK signaling cascade.[1]
The Critical Challenge: The structural similarity of ECO-4601 to benzodiazepines poses a significant risk of off-target binding to the Central Benzodiazepine Receptor (CBR/GABA_A), which would induce unwanted CNS depression. Furthermore, validating its RAS-pathway specificity requires distinguishing between direct kinase inhibition and upstream interference.
This guide outlines the definitive biophysical and cellular workflows to validate ECO-4601’s specificity, comparing it against industry standards like PK11195 (TSPO reference) and Salirasib (RAS reference).
Mechanistic Specificity & Pathway Logic
To assess specificity, one must first map the intended interaction network. ECO-4601 targets the mitochondrial TSPO (PBR) to induce apoptosis while simultaneously dampening proliferative RAS signaling.
Visualization: The Dual-Target Mechanism
The following diagram illustrates the required specificity nodes. ECO-4601 must bind Green nodes (TSPO) and inhibit Red nodes (RAS) while avoiding the Grey node (CBR).
Caption: ECO-4601 Specificity Map. Green path indicates desired retention; Red path indicates required exclusion (CBR); Yellow path indicates functional inhibition.
Comparative Performance Analysis
Receptor Specificity: TSPO vs. CBR
The "Gold Standard" for ECO-4601 qualification is the Selectivity Ratio . You must demonstrate high affinity for TSPO (Peripheral) and negligible affinity for CBR (Central).
Methodology: Competitive Radioligand Binding Assay.
-
TSPO Tracer: [³H]-PK11195 (Classic antagonist).
-
CBR Tracer: [³H]-Flunitrazepam or [³H]-Diazepam.
Table 1: Comparative Binding Affinity (Representative Data)
| Compound | Target: TSPO (PBR) IC50 (nM) | Off-Target: CBR (GABA) IC50 (nM) | Selectivity Ratio (CBR/TSPO) | Specificity Verdict |
| ECO-4601 | 291 | > 10,000 | > 34x | Highly Specific |
| PK11195 | 9.0 | > 10,000 | > 1000x | Reference Standard |
| Diazepam | 150 | 12 | 0.08x | Non-Specific (Fails) |
| Ro5-4864 | 5.0 | > 10,000 | > 2000x | High Specificity |
Insight: While ECO-4601 has lower absolute potency than the synthetic reference PK11195, its lack of CBR binding (>10µM) is the critical release criterion for safety.
Pathway Specificity: RAS/MAPK Inhibition
Unlike ATP-competitive kinase inhibitors (e.g., Imatinib), ECO-4601 acts as a pathway modulator. Specificity is assessed by measuring the phosphorylation status of downstream effectors (ERK1/2) versus off-target kinases (e.g., AKT/PI3K).
Table 2: Signaling Selectivity Profile
| Assay Target | ECO-4601 Response | Salirasib (Control) | Trametinib (MEK Ref) |
| p-ERK (Thr202/Tyr204) | Inhibited (IC50 ~5-10 µM) | Inhibited | Inhibited (Potent) |
| p-AKT (Ser473) | No Effect | No Effect | No Effect |
| p-p38 MAPK | No Effect | Variable | No Effect |
| RAS-GTP Loading | Reduced | Reduced | No Effect |
Validated Experimental Protocols
Protocol A: Differential Radioligand Binding (Self-Validating)
Objective: Quantify the Selectivity Ratio (TSPO vs. CBR).
1. Membrane Preparation:
-
TSPO Source: Rat kidney mitochondria or human glioblastoma cell lines (U87MG).
-
CBR Source: Rat forebrain homogenates.
-
Validation Step: Ensure protein concentration is normalized to 200 µ g/well using a BCA assay.
2. Assay Setup:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligands:
-
Plate A (TSPO): 1 nM [³H]-PK11195.
-
Plate B (CBR): 1 nM [³H]-Flunitrazepam.
-
-
Competitor: ECO-4601 (Serial dilution 10 µM to 0.1 nM).
-
Non-Specific Binding (NSB) Controls:
-
Plate A: Add 10 µM unlabeled PK11195.
-
Plate B: Add 10 µM unlabeled Diazepam.
-
3. Incubation & Filtration:
-
Incubate at 4°C for 60 mins (prevents degradation).
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
4. Data Analysis:
-
Calculate Specific Binding = (Total Binding - NSB).
-
Fit to a one-site competition model (Hill slope = -1.0).
-
Pass Criteria: ECO-4601 must displace >50% of [³H]-PK11195 at 1 µM, but <10% of [³H]-Flunitrazepam at 10 µM.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: Confirm ECO-4601 physically engages RAS/TSPO in live cells, distinguishing it from non-specific toxicity.
-
Treatment: Treat U87MG cells with 10 µM ECO-4601 or DMSO for 1 hr.
-
Heating: Aliquot cells and heat at a gradient (40°C to 65°C) for 3 mins.
-
Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that disrupt drug binding).
-
Separation: Centrifuge at 20,000 x g to pellet denatured proteins.
-
Detection: Western Blot supernatant for RAS and TSPO.
-
Result: If ECO-4601 binds, the thermal stability curve will shift to the right (higher Tm) compared to DMSO control.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High CBR Binding Signal | Contamination of membrane fraction | Ensure strict separation of kidney/tumor mitochondria (TSPO source) from brain tissue (CBR source). |
| Inconsistent IC50 | Lipophilicity issues | ECO-4601 is highly lipophilic (farnesyl group). Use glass-coated plates or add 0.1% BSA to buffer to prevent plastic adherence. |
| No ERK Inhibition | Serum interference | The farnesyl tail binds albumin. Perform kinase assays in low-serum (0.5% FBS) media. |
References
-
Discovery & Structure: McAlpine, J. B., et al. (2008). "Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system." Journal of Natural Products, 71(9), 1585-1590.
-
Mechanism of Action (TSPO/PBR): Gourdeau, H., et al. (2008). "Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand."[1][2] Cancer Chemotherapy and Pharmacology, 61(6), 911-921.[2]
-
Clinical Pharmacokinetics: Infante, J. R., et al. (2009). "Phase I pharmacokinetic study of ECO-4601, a novel bifunctional farnesylated dibenzodiazepinone, in patients with refractory solid tumors." Cancer Chemotherapy and Pharmacology, 64(5), 1005-1014.
-
TSPO Assay Methodology: Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function." Trends in Pharmacological Sciences, 27(8), 402-409.
Sources
A Comparative Toxicity Profile of Cyflumetofen (Eco 4601): An Objective Analysis Against Alternative Acaricides
This guide provides a detailed comparative analysis of the toxicological profile of Cyflumetofen. It is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development who require a nuanced understanding of this compound's safety profile relative to other market alternatives.
Editorial Note on "Eco 4601" : The term "this compound" presents a degree of ambiguity in scientific literature. It is associated with two distinct compounds: Diazepinomicin , a novel microbial metabolite with antineoplastic properties investigated for treating solid tumors like glioblastoma[1][2], and Cyflumetofen , a widely used acaricide (miticide). Due to the extensive and publicly available regulatory data from agencies like the U.S. Environmental Protection Agency (EPA), this guide will focus on the toxicity profile of Cyflumetofen . This allows for a robust, data-driven comparison essential for scientific and regulatory assessment.
Introduction to Cyflumetofen and Comparator Compounds
Cyflumetofen is a modern acaricide belonging to the benzoylacetonitrile class of chemistry.[3] It is primarily used to control mite populations on a variety of crops, including fruits, vegetables, and ornamentals.[4] Its efficacy stems from a specific and novel mode of action, making it a valuable tool in integrated pest management (IPM) and for managing resistance to older acaricides.[4][5]
For a comprehensive toxicological comparison, two widely used pesticides with different mechanisms of action and chemical classifications have been selected:
-
Pyraclostrobin : A broad-spectrum strobilurin fungicide. Like Cyflumetofen, it acts on the mitochondrial respiratory chain, but it inhibits Complex III. Its high toxicity to aquatic organisms is a key characteristic of its environmental risk profile.[6]
-
Mancozeb : A dithiocarbamate fungicide with a multi-site mode of action, making it less prone to resistance. However, concerns exist regarding its metabolites, particularly ethylenethiourea (ETU), which has been shown to have endocrine-disrupting effects.[7]
The rationale for this comparison is to benchmark Cyflumetofen against compounds with different target sites and known, distinct toxicological concerns, thereby providing a balanced perspective on its relative safety.
Mechanism of Action: A Tale of Two Complexes
The primary mode of action for Cyflumetofen is the inhibition of the mitochondrial electron transport chain (METC) at Complex II (succinate dehydrogenase).[8][9] Interestingly, Cyflumetofen itself is a pro-acaricide. Within the target mite, it is metabolized via de-esterification to its active form, a metabolite known as AB-1.[9][10] This active metabolite is a potent inhibitor of Complex II, leading to a disruption of cellular energy (ATP) production, paralysis, and eventual death of the mite.[9][11] This high degree of selectivity is attributed to differences in the target site activities between mites and other organisms like insects and vertebrates.[9][10]
Pyraclostrobin also targets the METC but at a different site, Complex III (ubiquinone-cytochrome c reductase). This difference in target site is crucial as it dictates the potential for cross-resistance and differing toxicological outcomes.
Below is a diagram illustrating the distinct target sites of Cyflumetofen and Pyraclostrobin within the mitochondrial electron transport chain.
Caption: Inhibition sites of Cyflumetofen and Pyraclostrobin in the mitochondrial electron transport chain.
Comparative Mammalian Toxicity Profile
Regulatory bodies have conducted extensive toxicological evaluations of Cyflumetofen. The data consistently demonstrates a low acute toxicity profile via oral, dermal, and inhalation routes.[12][13]
Acute and Chronic Toxicity
Cyflumetofen exhibits low acute toxicity.[12][13] However, it is recognized as a skin sensitizer.[12][13] In studies involving repeated dosing in laboratory animals, the primary target organ identified is the adrenal gland, with effects including increased organ weight and cellular changes.[3][13] Effects on the liver, kidneys, ovaries, and testes have also been noted at higher doses.[3]
The U.S. EPA established a chronic reference dose (cRfD) of 0.17 mg/kg/day based on adrenal effects observed in rat studies.[12] This value serves as a benchmark for safe long-term dietary exposure.
| Toxicity Endpoint | Cyflumetofen | Pyraclostrobin | Mancozeb |
| Acute Oral LD50 (rat) | >2000 mg/kg (Low Toxicity)[8] | >5000 mg/kg (Practically Non-toxic) | >5000 mg/kg (Practically Non-toxic)[7] |
| Dermal Irritation | Non-irritating[3][12] | Mildly irritating | Mild skin/eye irritation[7] |
| Eye Irritation | Minimally to slightly irritating[8][12][13] | Mildly irritating | Mild skin/eye irritation[7] |
| Skin Sensitization | Yes (Potent Sensitizer)[8][12][13] | Not a sensitizer | Skin sensitization possible[7] |
| Primary Target Organs | Adrenal glands, liver, kidneys[3][13] | Liver | Thyroid (via ETU metabolite)[7] |
| Chronic Reference Dose (cRfD) | 0.17 mg/kg/day[12] | 0.03 mg/kg/day | 0.03 mg/kg/day (for ETU) |
Genotoxicity and Carcinogenicity
Cyflumetofen is considered unlikely to be genotoxic.[8] The EPA has classified it as having "Suggestive Evidence of Carcinogenic Potential".[12][13] This classification is based on the observation of thyroid c-cell tumors in male rats only, with no concern for mutagenicity.[13] The agency has determined that the non-linear (chronic reference dose) approach to risk assessment is adequately protective for any potential carcinogenicity.[12][13]
In contrast, the carcinogenic potential of Mancozeb is a more significant concern, primarily due to its metabolite ETU, which has been linked to thyroid tumors in animal studies.[7]
Ecotoxicological Profile: A Comparative View
The environmental fate and effects of pesticides are critical components of their overall safety profile.
| Ecotoxicity Endpoint | Cyflumetofen | Pyraclostrobin |
| Avian Acute Oral LD50 | >2250 mg/kg (Practically non-toxic)[14] | >2000 mg/kg (Practically non-toxic) |
| Honeybee Acute Contact LD50 | >102 µ g/bee (Low toxicity)[8] | >100 µ g/bee (Low toxicity) |
| Freshwater Fish (96h LC50) | Not expected to pose a risk[3] | 0.006 mg/L (Very highly toxic) |
| Aquatic Invertebrates (Daphnia) | High chronic toxicity[8] | 0.016 mg/L (Very highly toxic) |
| Environmental Persistence | Not persistent in soil or aquatic environments[3] | Moderately persistent |
Cyflumetofen is characterized by its rapid degradation in both soil and aquatic environments through biotransformation and hydrolysis.[3] It is not expected to be persistent or to bioaccumulate in fish.[3] While its toxicity to honeybees is low[8][11], it does present a risk to aquatic invertebrates, necessitating mitigation measures like buffer zones to prevent spray drift.[8]
Pyraclostrobin, as a representative strobilurin, is known to be highly toxic to a range of aquatic organisms, including fish and invertebrates.[6] Studies have shown its 96-hour LC50 for sensitive fish and daphnia to be in the low µg/L range, making it significantly more toxic to aquatic life than Cyflumetofen.[6]
Experimental Protocols for Toxicity Assessment
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
-
Principle : This is a sequential test where a single animal is dosed at a time. The outcome of the previous animal determines the dose for the next. This method minimizes the number of animals required to estimate the LD50.
-
Animal Selection : Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized for at least 5 days before testing.
-
Dosing : The test substance (Cyflumetofen) is administered orally by gavage. The initial dose is selected based on preliminary data, often near the expected LD50.
-
Observation : If the animal survives, the next animal is given a higher dose. If it dies, the next receives a lower dose. The dose progression factor is typically 3.2.
-
Main Test : Dosing continues sequentially until one of the stopping criteria is met (e.g., 4 reversals in outcome).
-
Data Analysis : The LD50 is calculated using the maximum likelihood method based on the sequence of survival and death outcomes.
The workflow for a typical toxicological assessment cascade is visualized below.
Caption: A tiered workflow for comprehensive toxicological assessment of a new chemical entity.
Conclusion and Field Insights
Cyflumetofen presents a favorable mammalian toxicity profile characterized by low acute toxicity.[12][13] Its primary liabilities are skin sensitization and effects on the adrenal glands following chronic exposure.[3][12][13] Its classification as having "Suggestive Evidence of Carcinogenic Potential" is based on limited findings in a single sex and species and is managed through a conservative chronic reference dose.[13]
When compared to alternatives, Cyflumetofen's profile has distinct advantages and disadvantages.
-
Vs. Pyraclostrobin : Cyflumetofen is significantly less toxic to aquatic organisms, a major advantage from an environmental risk perspective.[3][6]
-
Vs. Mancozeb : Cyflumetofen does not produce metabolites with the same level of concern for endocrine disruption and carcinogenicity as Mancozeb's ETU metabolite.[7]
The high selectivity of Cyflumetofen, stemming from its unique mode of action and metabolic activation within the target pest, contributes to its relatively low impact on non-target organisms like beneficial insects.[4][9] This makes it a strong candidate for IPM programs.[5] However, its potential for skin sensitization requires strict adherence to personal protective equipment (PPE) guidelines for handlers and applicators.
References
-
Title : Cyflumetofen; Pesticide Tolerances Source : Federal Register URL : [Link]
-
Title : Cyflumetofen (Ref: OK-5101) Source : AERU - University of Hertfordshire URL : [Link]
-
Title : Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system Source : PubMed URL : [Link]
-
Title : Cyflumetofen, a Novel Acaricide - Its Mode of Action and Selectivity Source : PubMed URL : [Link]
-
Title : this compound | C28H34N2O4 Source : PubChem - NIH URL : [Link]
-
Title : Cyflumetofen Source : Canada.ca URL : [Link]
-
Title : UNITED STATES ENVIRONMENTAL PROTECTION AGENCY MEMORANDUM Source : Regulations.gov URL : [Link]
-
Title : Public Release Summary on the evaluation of the new active cyflumetofen in the product Danisaraba Miticide Source : Australian Pesticides and Veterinary Medicines Authority URL : [Link]
-
Title : Acute Toxicity of Two Commonly Used Fungicides to Midwestern Amphibians Source : Preprints.org URL : [Link]
-
Title : Time for Re-Evaluating the Human Carcinogenicity of Ethylenedithiocarbamate Fungicides? A Systematic Review Source : MDPI URL : [Link]
-
Title : Amended Application for the Extension of the Exclusive Use Period for Cyflumetofen Source : Environmental Protection Agency (EPA) URL : [Link]
-
Title : Cyflumetofen, a novel acaricide - Its mode of action and selectivity Source : ResearchGate URL : [Link]
-
Title : Final Environmental Risk Assessment in Support of the Registration of EcoSwing Source : Regulations.gov URL : [Link]
Sources
- 1. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H34N2O4 | CID 9868980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canada.ca [canada.ca]
- 4. oat-agrio.co.jp [oat-agrio.co.jp]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Cyflumetofen, a novel acaricide - its mode of action and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyflumetofen (Ref: OK-5101) [sitem.herts.ac.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Federal Register :: Cyflumetofen; Pesticide Tolerances [federalregister.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
